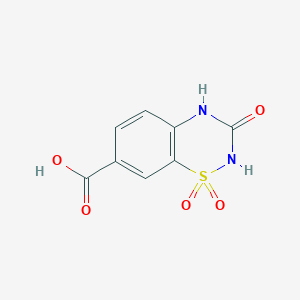
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a nitrobenzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide typically involves the formation of the thiazole ring followed by the introduction of the naphthalene and nitrobenzamide groups. One common method involves the reaction of 2-aminothiazole with 2-bromo-1-naphthalene in the presence of a base to form the intermediate N-(4-(naphthalen-2-yl)thiazol-2-yl)amine. This intermediate is then reacted with 2-nitrobenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Reduction of the nitro group yields N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-aminobenzamide.
Substitution: Electrophilic substitution on the aromatic rings can yield various halogenated derivatives.
科学的研究の応用
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
作用機序
The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The nitrobenzamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. The thiazole and naphthalene moieties contribute to the compound’s overall binding affinity and specificity .
類似化合物との比較
Similar Compounds
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: This compound shares the thiazole and naphthalene moieties but differs in the presence of a pyrrolidinone group instead of the nitrobenzamide group.
N-(4-(naphthalen-2-yl)thiazol-2-yl)cyclopropanecarboxamide: Similar in structure but contains a cyclopropanecarboxamide group instead of the nitrobenzamide group.
Uniqueness
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide is unique due to the presence of the nitrobenzamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(16-7-3-4-8-18(16)23(25)26)22-20-21-17(12-27-20)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSFILHSXAPWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2535220.png)
![2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2535221.png)

![4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(thiophen-2-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2535224.png)



![2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2535231.png)





![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2535242.png)
